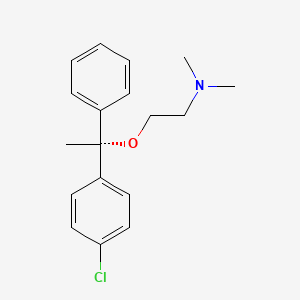

Chlorphenoxamine, (R)-

Description

Significance of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Many biological systems, including enzymes and receptors, are themselves chiral, leading to stereoselective interactions with chiral drug molecules. ardena.comwikipedia.org

Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations. researchgate.net Enantiomers are a type of stereoisomer that are mirror images of each other. A 50:50 mixture of two enantiomers is known as a racemic mixture. ardena.com

In the past, many chiral drugs were developed and marketed as racemic mixtures, partly because the separation of enantiomers was technically challenging. ardena.com However, technological advancements in asymmetric synthesis and chiral separation techniques have made the production of single enantiomers (enantiopure drugs) more feasible. ardena.comresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the stereochemistry of new drugs early in their development. nih.gov This regulatory shift reflects the understanding that enantiomeric purity is a critical attribute for optimizing a drug's therapeutic profile. americanpharmaceuticalreview.com

Enantiomers share identical physical and chemical properties in an achiral environment, but they can exhibit vastly different behaviors within the chiral environment of the human body. ardena.commdpi.com This can result in significant differences in their pharmacological and toxicological effects. nih.govmdpi.com

The terms "eutomer" and "distomer" are used to describe this phenomenon. The eutomer is the enantiomer with the desired pharmacological activity, while the distomer is the less active or inactive enantiomer, which may sometimes contribute to undesirable or toxic effects. mdpi.comijpsr.com The ratio of the activities of the eutomer to the distomer is known as the eudismic ratio. ijpsr.com In some cases, the two enantiomers of a single compound can have entirely different therapeutic applications. For instance, the (2R, 3S)-enantiomer of propoxyphene is an analgesic, while its (2S, 3R)-enantiomer is used as an antitussive. ijpsr.comslideshare.net This underscores the importance of studying individual enantiomers to develop safer and more effective medications.

Table 1: Examples of Drugs with Differential Enantiomeric Activity

| Drug | Eutomer (More Active Enantiomer) | Distomer (Less Active/Different Activity) | Primary Therapeutic Use |

|---|---|---|---|

| Ethambutol | (S,S)-Ethambutol | (R,R)-Ethambutol is significantly less potent; the meso-form is also less active. wikipedia.org | Antitubercular wikipedia.org |

| Propoxyphene | (+)-(2R,3S)-Propoxyphene | (-)-(2S,3R)-Propoxyphene (has antitussive action). ijpsr.comslideshare.net | Analgesic ijpsr.comslideshare.net |

| Sotalol | l-Sotalol | d-Sotalol lacks significant β-blocking activity but has other cardiac effects. slideshare.net | Beta-blocker slideshare.net |

| Primaquine | (+)-(S)-Primaquine (more potent antimalarial) | (-)-(R)-Primaquine (less hematotoxic). asm.org | Antimalarial asm.org |

Historical Context of Chlorphenoxamine (B1217886) within Antihistamine and Anticholinergic Research

Chlorphenoxamine is classified as a first-generation antihistamine and is an analog of diphenhydramine. medkoo.comwikipedia.orgwikidoc.org It functions by acting as an antagonist at histamine (B1213489) H1 receptors and also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors. patsnap.commims.com This dual mechanism of action underlies its use as an antipruritic (anti-itch) agent and its former application in the management of parkinsonism. medkoo.comwikipedia.orgncats.io

Research into basic benzhydryl ethers, the chemical class to which chlorphenoxamine belongs, dates back to the mid-20th century, with early pharmacological studies published in the 1950s. wikipedia.orgwikidoc.org As a first-generation antihistamine, it is known to cross the blood-brain barrier, which is associated with its sedative and anticholinergic effects on the central nervous system. patsnap.com The clinically available form of the drug is a racemic mixture of its (R)- and (S)-enantiomers. nih.gov

Table 2: Pharmacological Classification of Chlorphenoxamine

| Classification System | Code | Description |

|---|---|---|

| ATC Code (Systemic) | R06AA06 | Respiratory System > Antihistamines for Systemic Use > Aminoalkyl ethers > Chlorphenoxamine. drugbank.comnih.gov |

| ATC Code (Topical) | D04AA34 | Dermatologicals > Antipruritics, incl. antihistamines, anesthetics, etc. nih.gov |

| MeSH | Histamine H1 Antagonists | Drugs that bind to but do not activate histamine H1 receptors, blocking the actions of histamine. nih.gov |

| Chemical Class | Diphenylmethanes | Compounds containing a diphenylmethane (B89790) moiety. drugbank.com |

Overview of (R)-Chlorphenoxamine as a Chiral Pharmacophore

Chlorphenoxamine possesses a single stereogenic center, the carbon atom that links the 4-chlorophenyl group, the phenyl group, the methyl group, and the dimethylaminoethoxy group. This chiral center means the molecule exists as two distinct enantiomers: (R)-Chlorphenoxamine and (S)-Chlorphenoxamine. ncats.io

The 1,1-diarylalkane structure is considered a privileged pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.net (R)-Chlorphenoxamine embodies this structural motif. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The specific three-dimensional arrangement of the aromatic rings, the ether linkage, and the basic amine group in the (R)-enantiomer presents a unique spatial orientation for potential interactions with biological targets like receptors and enzymes.

While the racemic mixture of chlorphenoxamine has been studied, detailed academic research focusing specifically on the differential pharmacological or toxicological profiles of the isolated (R)- and (S)-enantiomers is not extensively documented in publicly available literature. The synthesis of racemic chlorphenoxamine has been described, but the focused, large-scale preparation and separate evaluation of each enantiomer represent a more advanced stage of chiral drug research. researchgate.net The study of sila-analogues, where the chiral carbon is replaced by a silicon atom, indicates academic interest in modifying this pharmacophore to explore new pharmacological properties. researchgate.net The distinct identity of (R)-Chlorphenoxamine makes it a specific target for future stereoselective synthesis and pharmacological investigation to fully elucidate its unique contribution to the activity of the racemic drug.

Table 3: Chemical Identifiers for Chlorphenoxamine (Racemic)

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine wikipedia.orgnih.gov |

| Molecular Formula | C₁₈H₂₂ClNO wikipedia.orgnih.gov |

| Molar Mass | 303.83 g·mol⁻¹ wikipedia.org |

| CAS Number | 77-38-3 medkoo.comwikipedia.org |

Structure

3D Structure

Properties

CAS No. |

179915-75-4 |

|---|---|

Molecular Formula |

C18H22ClNO |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m1/s1 |

InChI Key |

KKHPNPMTPORSQE-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |

Origin of Product |

United States |

Synthetic Methodologies for R Chlorphenoxamine and Chiral Analogs

Enantioselective Synthesis Strategies for Benzhydryl Ether Derivatives

The core challenge in synthesizing (R)-Chlorphenoxamine lies in the enantioselective formation of the C-O bond that defines the chiral center. Three primary strategies have been developed for this purpose: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemates.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral benzhydryl ether derivatives, auxiliaries such as Evans-type oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine are prominent. rsc.orgnih.govnih.gov

The general approach involves attaching the auxiliary to a precursor molecule, performing a diastereoselective reaction to create the new stereocenter, and then removing the auxiliary. For instance, pseudoephedrine can be acylated to form a tertiary amide. nih.govresearchgate.net Deprotonation of this amide creates a rigid chelated enolate, which then undergoes highly diastereoselective alkylation. nih.gov The alkylated product can be subsequently converted into a variety of functional groups, including the chiral alcohol precursor needed for the ether linkage, with high enantiomeric purity. nih.gov While widely applicable, this method requires stoichiometric use of the auxiliary and additional synthetic steps for its attachment and removal. rsc.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Diastereoselective aldol (B89426) reactions, alkylations | Forms rigid chelated enolates, leading to high diastereoselectivity. rsc.orgnih.govresearchgate.net |

| Oppolzer's Camphorsultam | Michael additions, cycloadditions, radical additions | Provides excellent stereocontrol through steric hindrance. arkat-usa.orgacs.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation of amides | Inexpensive, available as both enantiomers, and products are often crystalline. nih.govresearchgate.netresearchgate.net |

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. For the synthesis of benzhydryl ethers, this involves the enantioselective formation of the carbon-oxygen bond.

Recent advances include photoinduced copper-catalyzed cross-coupling reactions, which can form C-O bonds asymmetrically, although applications have primarily focused on allylic systems. rsc.orgnih.govnih.gov Another relevant strategy is the nickel-catalyzed stereospecific cross-coupling of benzylic ethers with Grignard reagents, which proceeds with inversion of configuration and allows for the conversion of an enantioenriched alcohol precursor into a chiral ether. mdpi.comuwindsor.ca

A powerful strategy for the enantioselective O-alkylation of carbonyl compounds to form chiral ethers is dynamic kinetic resolution (DKR). In one example, a chiral quinidine-derived ammonium (B1175870) salt was used as a phase-transfer catalyst for the O-alkylation of racemic 1-aryl-2-tetralones. scispace.com The catalyst differentiates between the rapidly equilibrating atropisomeric enolates, leading to a highly enantioselective O-alkylation and the formation of atropisomeric biaryl ethers with excellent enantiomeric ratios. scispace.com This principle can be adapted for the synthesis of point-chiral ethers. Furthermore, primary aminothiourea derivatives have been shown to catalyze the enantioselective α-alkylation of aldehydes with benzhydryl bromide via a proposed SN1 pathway, demonstrating the catalytic generation of chiral centers adjacent to an oxygen atom. libretexts.org

Resolution is a classical yet highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org Since chlorphenoxamine (B1217886) is a basic compound, diastereomeric salt formation is a common and industrially viable approach. masterorganicchemistry.com

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (–)-mandelic acid, or (+)-camphorsulfonic acid. wikipedia.org This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. wikipedia.orgorganicchemistrytutor.com After separation, the desired enantiomer of the amine is recovered by treating the salt with a base to remove the chiral resolving agent. Cinchona alkaloids are also frequently used as chiral resolving agents for acidic compounds. arkat-usa.org

Kinetic resolution is another powerful technique. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. science.gov For instance, enzymatic resolution using lipases can selectively acylate one enantiomer of a racemic alcohol precursor, allowing the separation of the acylated enantiomer from the unreacted enantiomer. This is a widely used method for producing enantiopure alcohols and amines for pharmaceutical synthesis.

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Common Resolving Agents/Catalysts | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts from a racemic base/acid. wikipedia.org | Tartaric acid, Mandelic acid, Camphorsulfonic acid. wikipedia.org | Scalable, robust, widely used in industry. |

| Kinetic Resolution (Enzymatic) | Enantioselective reaction catalyzed by an enzyme. science.gov | Lipases (e.g., from Pseudomonas cepacia), Proteases. science.gov | High enantioselectivity, mild reaction conditions. |

| Kinetic Resolution (Chemical) | Enantioselective reaction with a chiral chemical catalyst. | Chiral catalysts, chiral acylating agents. | Broad substrate scope. libretexts.org |

Chemo- and Regioselective Functionalization of (R)-Chlorphenoxamine Scaffold

Functionalization of the pre-formed (R)-Chlorphenoxamine scaffold allows for the synthesis of derivatives with modified properties. The key sites for functionalization are the aromatic rings and the tertiary amine.

The ether oxygen and the chlorine atom on the phenyl rings act as directing groups in electrophilic aromatic substitution. The ether group is an activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. This allows for the introduction of new substituents onto the aromatic systems. A more precise method is directed ortho-lithiation, where a strong base like n-butyllithium or lithium diisopropylamide (LDA) can selectively deprotonate the position ortho to the ether linkage, which is a directing metalating group. masterorganicchemistry.com The resulting organolithium species can then be quenched with various electrophiles to install a wide range of functional groups with high regioselectivity.

The tertiary amine of the dimethylaminoethyl side chain is a site for oxidation. Selective N-oxidation can be achieved using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). In metabolic studies, reagents such as titanium(III) chloride (TiCl₃) have been used to selectively reduce N-oxides back to the parent amine, confirming the site of metabolism. nih.gov

Synthesis of Structurally Modified Analogs for Mechanistic Probing

To investigate structure-activity relationships and metabolic pathways, structurally modified analogs of (R)-Chlorphenoxamine are synthesized. A key strategy involves the bioisosteric replacement of atoms or groups.

A prominent example of bioisosteric replacement is the substitution of the central quaternary carbon atom with a silicon atom, known as a sila-substitution. acs.orgnih.gov This modification can alter physicochemical properties like lipophilicity, bond angles, and metabolic stability, potentially leading to improved pharmacological profiles. researchgate.netacs.orgnih.gov The sila-analog of chlorphenoxamine, sila-chlorphenoxamine, has been synthesized and studied. rsc.org

The synthesis of sila-chlorphenoxamine was reported by Tacke and Wannagat. rsc.org The route starts from methyltrichlorosilane. Sequential Grignard reactions with phenylmagnesium bromide and p-chlorophenylmagnesium bromide are performed to construct the diarylsilane core. The resulting (4-chlorophenyl)methylphenylsilane is then treated with 2-(dimethylamino)ethanol in the presence of a sodium catalyst to form the crucial Si-O ether bond, yielding sila-chlorphenoxamine. rsc.org The reactivity of this Si-O bond under physiological conditions is a key aspect of its pharmacology, as it is more susceptible to hydrolysis than the corresponding C-O bond in chlorphenoxamine. rsc.org

Preparation of Derivatives with Altered Substituent Patterns

The core structure of (R)-Chlorphenoxamine presents multiple sites for chemical modification to generate analogs with altered substituent patterns. These modifications are primarily focused on the two aromatic rings and the terminal amino group of the 2-(dimethylamino)ethoxy side chain. The synthetic strategies to achieve these alterations typically involve the preparation of functionalized precursors that are then integrated into the main chlorphenoxamine scaffold. The primary goals of synthesizing these derivatives are often to investigate structure-activity relationships (SAR), modulate pharmacokinetic properties, or enhance target selectivity. nih.govnih.govmdpi.commdpi.com

The key intermediate in the synthesis of chlorphenoxamine and its analogs is the tertiary carbinol, 1-(4-chlorophenyl)-1-phenylethanol. wikipedia.org By modifying the substituents on the aromatic rings of this precursor, a diverse library of analogs can be generated. The general approach involves two main stages: the synthesis of a substituted diarylalkanol and the subsequent etherification with a suitable amino alcohol derivative.

A foundational method for preparing the diarylalkanol core involves the Grignard reaction. This allows for the introduction of various substituents on either of the phenyl rings. For instance, reacting a substituted acetophenone (B1666503) with an arylmagnesium halide, or a substituted benzophenone (B1666685) with methylmagnesium halide, provides access to a wide range of 1,1-diaryl-ethanol derivatives. The choice of starting materials dictates the substitution pattern of the resulting analog.

Further modifications can be introduced on the 2-aminoethoxy side chain. While (R)-Chlorphenoxamine contains a dimethylamino group, analogs can be prepared with other alkyl substituents or by incorporating the nitrogen into a cyclic system. This is typically achieved by using a different amino alcohol in the final etherification step.

The following table outlines the potential for creating a variety of (R)-Chlorphenoxamine derivatives by modifying the substituents on the phenyl rings and the amino group, based on established synthetic principles.

| Derivative Class | R1 (Position on Phenyl Ring A) | R2 (Position on Phenyl Ring B) | R3 (Substituents on Amino Nitrogen) | Synthetic Precursor/Method |

| Phenyl Ring A Analogs | H, F, Cl, Br, OCH3, CF3 | 4-Cl | -N(CH3)2 | Substituted Phenylmagnesium Bromide + 4-Chloroacetophenone |

| Phenyl Ring B Analogs | H | H, F, Br, OCH3, CF3 | -N(CH3)2 | Phenylmagnesium Bromide + Substituted Acetophenone |

| Di-substituted Phenyl Analogs | F, Cl, OCH3 | F, Br, OCH3 | -N(CH3)2 | Substituted Phenylmagnesium Bromide + Substituted Acetophenone |

| Amino Group Analogs | H | 4-Cl | -N(Et)2, -N(Propyl)2, Piperidino, Pyrrolidino | (R)-1-(4-chlorophenyl)-1-phenylethanol + Substituted 2-chloro-N,N-dialkylethanamine |

Detailed Research Findings

Research into the synthesis of chiral diarylmethanols, the key precursors for these analogs, has yielded several effective methodologies. Catalytic asymmetric arylation of aromatic aldehydes is an efficient route to generate the chiral center in a single step. mdpi.com For example, the use of organotitanium reagents with chiral catalysts can produce enantioenriched diarylmethanols. beilstein-journals.org Another approach is the Wittig rearrangement of benzyloxy-N-butylbenzamides, which allows for the synthesis of isomerically pure substituted diarylmethanols from readily available hydroxybenzoic acid derivatives. nih.gov This method is compatible with a range of functional groups, including methyl, methoxy, and fluoro substituents. nih.gov

Once the desired chiral substituted 1,1-diaryl-ethanol is obtained, the final step is typically an etherification reaction to introduce the aminoethoxy side chain. This can be accomplished through methods like the Williamson ether synthesis, where the sodium salt of the diarylalkanol is reacted with a 2-(dialkylamino)ethyl chloride. Palladium-catalyzed C-O bond formation between the alcohol and an appropriate amino-containing fragment represents a more modern and versatile alternative. researchgate.net

Modification of the terminal amino group is also a viable strategy for creating analogs. For instance, starting with a precursor like 1-(4-chlorophenyl)ethylamine, one can synthesize a variety of N-substituted acetamides, which can then be further elaborated. nih.gov The synthesis of N-protected piperazin-2-ones and their subsequent elaboration highlights advanced methods for creating complex amine functionalities that could be incorporated into the chlorphenoxamine structure. nih.gov

The following table presents a hypothetical series of derivatives of (R)-Chlorphenoxamine with altered substituent patterns, based on the synthetic methodologies described.

| Compound Name | Substituent on Phenyl Ring A | Substituent on Phenyl Ring B | Amino Group | Precursor Alcohol |

| (R)-2-[1-(4-Fluorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | H | 4-F | N(CH3)2 | (R)-1-(4-Fluorophenyl)-1-phenylethanol |

| (R)-2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | H | 4-Br | N(CH3)2 | (R)-1-(4-Bromophenyl)-1-phenylethanol |

| (R)-2-[1-(4-Methoxyphenyl)-1-phenylethoxy]-N,N-dimethylethanamine | H | 4-OCH3 | N(CH3)2 | (R)-1-(4-Methoxyphenyl)-1-phenylethanol |

| (R)-2-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)ethoxy]-N,N-dimethylethanamine | 4-F | 4-Cl | N(CH3)2 | (R)-1-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanol |

| (R)-2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | H | 4-Cl | N(C2H5)2 | (R)-1-(4-Chlorophenyl)-1-phenylethanol |

| 1-{(R)-2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}piperidine | H | 4-Cl | Piperidino | (R)-1-(4-Chlorophenyl)-1-phenylethanol |

Molecular and Cellular Mechanisms of Action of R Chlorphenoxamine

Elucidation of Histamine (B1213489) Receptor H1 Antagonism and Inverse Agonism

(R)-Chlorphenoxamine, like other first-generation antihistamines, exerts its primary therapeutic effects through interaction with the Histamine H1 receptor (H1R). This interaction is characterized by high-affinity binding that competitively blocks the receptor, preventing its activation by endogenous histamine. Furthermore, contemporary understanding of H1R pharmacology indicates that these antagonists also act as inverse agonists. H1 receptors exhibit a degree of constitutive activity even in the absence of an agonist; inverse agonists bind to and stabilize an inactive conformation of the receptor, thereby reducing its basal level of signaling.

Quantitative Receptor Binding Kinetics and Affinity Studies (e.g., K_d, K_i values)

The efficacy of an antagonist is fundamentally defined by its affinity for the receptor, a property quantified by parameters such as the dissociation constant (K_d) or the inhibition constant (K_i). A lower K_i value signifies a higher binding affinity. For chlorpheniramine (B86927), radioligand binding assays have been used to determine its affinity for the H1 receptor. These studies typically measure the displacement of a radiolabeled H1R ligand (e.g., [³H]-mepyramine) by the unlabeled drug.

| Compound | Receptor | Assay Type | Affinity Value (IC50) | pIC50 |

|---|---|---|---|---|

| Chlorpheniramine | Human H1 Receptor | [³H]pyrilamine displacement | 66 nM | 7.18 |

Structural Basis of Ligand Recognition at H1 Receptor through Computational Modeling

Computational modeling and docking studies provide insights into the molecular interactions between antihistamines and the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) with a characteristic seven-transmembrane (7TM) helix structure. The binding pocket is located within this transmembrane bundle.

For chlorpheniramine, molecular docking studies with homology-modeled H1 receptors have been performed. These models suggest that the alkylamine side chain of chlorpheniramine forms a crucial ionic bond with a highly conserved aspartate residue (Asp107) in transmembrane helix 3 (TM3), a key interaction for most aminergic GPCR ligands. Additionally, the aromatic rings of chlorpheniramine (the chlorophenyl and pyridyl groups) engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the binding pocket, further stabilizing the ligand-receptor complex. These interactions anchor the drug deep within the binding site, sterically hindering the binding of histamine and stabilizing the receptor in its inactive state.

Functional Assays of H1 Receptor Modulation in Cellular Systems

The binding of (R)-chlorphenoxamine to the H1 receptor translates into a measurable blockade of the histamine-induced cellular response. The H1 receptor primarily couples to the Gαq/11 family of G-proteins smpdb.ca. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event.

Functional cellular assays are employed to quantify the antagonist activity of compounds like chlorphenoxamine (B1217886). These assays often involve stimulating cells expressing H1 receptors with histamine in the presence and absence of the antagonist and measuring a downstream signal.

Calcium Flux Assays: These are the most common functional assays. Cells are loaded with a calcium-sensitive fluorescent dye, and the histamine-induced increase in intracellular calcium is measured. Chlorphenoxamine would produce a concentration-dependent inhibition of this calcium signal.

Inositol Phosphate (B84403) (IP) Accumulation Assays: These assays directly measure the product of PLC activity, providing another readout of Gαq/11 pathway activation that is blocked by H1 antagonists.

NF-κB Reporter Assays: H1 receptor activation can also lead to the activation of the transcription factor NF-κB. Antagonism by chlorphenoxamine blocks this signaling pathway, which is relevant to its anti-inflammatory properties smpdb.ca.

By blocking these pathways, chlorphenoxamine prevents the cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability smpdb.ca.

Investigation of Muscarinic Acetylcholine (B1216132) Receptor Antagonism

A defining characteristic of many first-generation H1 antihistamines, including (R)-chlorphenoxamine, is their "off-target" activity at other receptors. The most clinically significant of these is the antagonism of muscarinic acetylcholine receptors (mAChRs), which is responsible for the anticholinergic side effects associated with these drugs.

Receptor Subtype Selectivity Profiling

There are five distinct subtypes of muscarinic receptors, M1 through M5, which are expressed in various tissues and mediate different physiological functions. The anticholinergic effect of a drug depends on its affinity for these different subtypes. To profile this, competitive binding assays are performed using cell lines stably expressing each individual human muscarinic receptor subtype (M1-M5).

Studies on chlorpheniramine have demonstrated that it binds to muscarinic receptors with significant affinity. Crucially, these investigations have shown that chlorpheniramine does not effectively discriminate between the five subtypes nih.gov. It displays broadly similar affinity for M1, M2, M3, M4, and M5 receptors. This lack of subtype selectivity is a common feature among older, orthosteric muscarinic antagonists.

| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity |

|---|---|---|---|---|---|

| Chlorpheniramine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective |

Data from studies indicating that chlorpheniramine could not discriminate between M1-M5 subtypes nih.gov.

Allosteric Modulation and Orthosteric Binding Site Interactions

Muscarinic receptors, like other GPCRs, possess a primary (orthosteric) binding site where the endogenous ligand, acetylcholine, binds. They may also have one or more topographically distinct allosteric sites. Ligands that bind to the orthosteric site are typically competitive antagonists, directly blocking acetylcholine from binding.

First-generation antihistamines with anticholinergic properties, including chlorpheniramine, are understood to act as competitive antagonists at the orthosteric binding site of muscarinic receptors. This means they directly compete with acetylcholine for the same binding pocket. The structural basis for the lack of subtype selectivity among such orthosteric ligands is the high degree of amino acid sequence conservation within the orthosteric binding pocket across the M1-M5 subtypes. In contrast, allosteric binding sites, often located on less-conserved extracellular loops, can be targeted by allosteric modulators to achieve greater subtype selectivity. There is no evidence to suggest that chlorphenoxamine or chlorpheniramine act via allosteric modulation; their mechanism is consistent with classical, competitive orthosteric antagonism.

Downstream Signaling Pathway Interrogation

While specific interrogation of the downstream signaling pathways for the (R)-enantiomer of Chlorphenoxamine is not extensively detailed in publicly available literature, the effects of the racemic mixture, Chlorphenoxamine, are understood to be primarily mediated through its antagonism of the histamine H1 receptor. This interaction initiates a cascade of intracellular events. As a first-generation antihistamine, Chlorphenoxamine's blockade of the H1 receptor interferes with the agonist action of histamine. smpdb.ca This, in turn, attenuates inflammatory processes. smpdb.ca

One of the key downstream effects is the modulation of the nuclear factor-kappa B (NF-κB) immune response transcription factor. smpdb.ca This modulation is achieved through the phospholipase C (PLC) and the phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. smpdb.ca The antagonism of the H1 receptor by Chlorphenoxamine leads to a reduction in the activity of this pathway, resulting in decreased antigen presentation and a subsequent reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca

Furthermore, Chlorphenoxamine has been shown to influence intracellular calcium ion concentrations. By lowering the concentration of calcium ions, it contributes to the stabilization of mast cells, which in turn reduces the further release of histamine. smpdb.ca

Table 1: Key Downstream Signaling Molecules and Pathways Modulated by Chlorphenoxamine

| Signaling Pathway Component | Effect of Chlorphenoxamine | Reference |

|---|---|---|

| Histamine H1 Receptor | Antagonist | smpdb.ca |

| Phospholipase C (PLC) | Inhibition of signaling cascade | smpdb.ca |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling | Modulation | smpdb.ca |

| Nuclear Factor-kappa B (NF-κB) | Reduced activity | smpdb.ca |

| Intracellular Calcium (Ca2+) | Lowered concentration | smpdb.ca |

Exploration of Other Potential Receptor Interactions and Off-Target Mechanisms

Beyond its primary action on the histamine H1 receptor, Chlorphenoxamine is known to exhibit anti-cholinergic properties by blocking muscarinic acetylcholine receptors. patsnap.com This dual mechanism of action contributes to its therapeutic effects. patsnap.com

Systematic Pharmacological Screening against G-Protein Coupled Receptors (GPCRs)

Computational Prediction of Novel Binding Targets using In Silico Target Fishing

Specific in silico target fishing studies for (R)-Chlorphenoxamine have not been identified in the reviewed literature. This computational approach, which involves screening the structure of a small molecule against a large database of protein targets, could be instrumental in predicting novel binding partners and elucidating potential off-target mechanisms or new therapeutic applications for (R)-Chlorphenoxamine.

Intracellular Molecular Events Triggered by (R)-Chlorphenoxamine

The intracellular molecular events triggered by (R)-Chlorphenoxamine are a direct consequence of its receptor interactions.

Modulation of Second Messenger Systems

The antagonism of the histamine H1 receptor by Chlorphenoxamine directly impacts second messenger systems. The H1 receptor is a Gq/11-coupled GPCR, and its activation by histamine leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.

By blocking the H1 receptor, Chlorphenoxamine prevents the generation of these second messengers, leading to a decrease in intracellular calcium levels. smpdb.ca This effect is central to its anti-allergic and anti-inflammatory properties.

Table 2: Modulation of Second Messenger Systems by Chlorphenoxamine

| Second Messenger | Effect of Chlorphenoxamine | Reference |

|---|---|---|

| Inositol Trisphosphate (IP3) | Decreased production (inferred) | smpdb.ca |

| Diacylglycerol (DAG) | Decreased production (inferred) | smpdb.ca |

| Intracellular Calcium (Ca2+) | Decreased concentration | smpdb.ca |

Impact on Gene Expression and Protein Regulation in Cell Lines

Specific studies detailing the impact of (R)-Chlorphenoxamine on global gene expression and protein regulation in cell lines are currently lacking in the scientific literature. However, based on its known mechanism of action, it can be inferred that (R)-Chlorphenoxamine would modulate the expression of genes regulated by the NF-κB signaling pathway. This would include genes encoding for pro-inflammatory cytokines, chemokines, and cell adhesion molecules. smpdb.ca Transcriptomic and proteomic studies would be necessary to fully elucidate the specific genes and proteins whose expression is altered by (R)-Chlorphenoxamine.

Table 3: Predicted Impact of Chlorphenoxamine on Gene Expression

| Gene Category | Predicted Effect of Chlorphenoxamine | Governing Pathway | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | Downregulation | NF-κB | smpdb.ca |

| Chemokines | Downregulation | NF-κB | smpdb.ca |

| Cell Adhesion Molecules | Downregulation | NF-κB | smpdb.ca |

Preclinical Pharmacodynamics and Disposition of R Chlorphenoxamine

In Vitro Pharmacological Characterization

Receptor Occupancy Studies in Tissue Homogenates

Specific receptor binding affinities (such as Kᵢ values) for (R)-Chlorphenoxamine at histamine (B1213489) H1 receptors or various muscarinic receptor subtypes (M1-M5) derived from tissue homogenate studies are not detailed in the available research. Such studies are crucial for determining the precise receptor interaction profile and selectivity of an individual enantiomer.

Cellular Pharmacodynamic Assays in Relevant Cell Lines (e.g., mast cells, neuronal cells)

Quantitative data from cellular assays measuring the functional consequences of receptor binding by (R)-Chlorphenoxamine are not publicly documented. For an antihistamine, relevant assays would include the inhibition of histamine-induced calcium influx or prevention of mast cell degranulation. smpdb.camdpi.com For anticholinergic effects, assays might involve measuring the blockade of acetylcholine-induced signaling in neuronal cell lines. nih.gov Without such studies, the cellular potency and efficacy of the (R)-enantiomer remain unknown.

Ligand Efficacy and Potency Determination in Isolated Organ Preparations

Classical pharmacological studies using isolated organ preparations, such as the guinea pig ileum, are standard for characterizing antihistaminic and anticholinergic activity. rjptsimlab.comnih.gov These experiments determine key parameters like the pA₂ value, which quantifies antagonist potency. While the guinea pig ileum bioassay is a standard method for evaluating H1 receptor antagonists, specific results for (R)-Chlorphenoxamine have not been reported. rjptsimlab.com

In Vivo Pharmacological Investigations in Animal Models

Assessment of Antihistaminic Effects in Allergic Response Models (e.g., guinea pig histamine challenge)

In vivo models are essential for assessing the physiological effects of a compound. The guinea pig histamine challenge, for instance, evaluates the ability of an antihistamine to protect against histamine-induced bronchoconstriction or lethality. nih.gov While this is a classic model for H1 antagonists, specific studies testing the efficacy of the (R)-enantiomer of chlorphenoxamine (B1217886) in this or similar allergic response models are not described in the available literature.

Characterization of Anticholinergic Effects in Preclinical Models (e.g., smooth muscle relaxation)

The anticholinergic properties of antihistamines can be characterized in preclinical models by observing effects such as the relaxation of smooth muscle or inhibition of glandular secretions. patsnap.comnih.gov These effects are a direct result of muscarinic receptor blockade. mhmedical.com However, in vivo studies specifically designed to quantify the anticholinergic potency of (R)-Chlorphenoxamine have not been found in a review of the literature.

Central Nervous System Pharmacodynamic Effects in Animal Models

(R)-Chlorphenoxamine is the active enantiomer of the first-generation antihistamine, chlorphenoxamine. As a member of this class, it readily crosses the blood-brain barrier, leading to notable effects on the central nervous system (CNS). patsnap.compatsnap.com Preclinical studies in animal models, often utilizing the racemic mixture or structurally similar compounds like chlorpheniramine (B86927), have been instrumental in characterizing these effects. The primary pharmacodynamic actions in the CNS stem from its antagonism of histamine H1 receptors and its anticholinergic properties. patsnap.compatsnap.com

The blockade of H1 receptors in the brain is linked to sedative effects, a hallmark of first-generation antihistamines. patsnap.com Animal behavioral studies consistently demonstrate that these compounds can reduce spontaneous locomotor activity and impair motor coordination. For instance, studies in mice using actophotometer and rotarod tests show that first-generation antihistamines like chlorpheniramine significantly decrease motor coordination and spontaneous movement. njppp.com

More detailed investigations have explored the impact of these agents on neuronal architecture and function. While specific studies on (R)-chlorphenoxamine are limited, research on the related compound chlorpheniramine provides significant insights. A study involving the systemic administration of chlorpheniramine to pregnant rats during a critical period of neuronal differentiation (gestational days 12-14) revealed long-lasting effects on the primary motor cortex of the offspring. These findings suggest that early exposure to H1 receptor antagonists can alter neuronal development, impacting pathways involved in voluntary motor activity.

Key findings from this animal model are summarized in the table below.

| Parameter Studied | Animal Model | Key Findings |

| Neuronal Morphology | P21 Rat Offspring | Altered dendritic arborization of deep-layer neurons in the primary motor cortex. |

| Neuronal Excitability | P21 Rat Offspring | Lower excitability of deep-layer neurons in response to histamine. |

| Neurotransmitter Release | P21 Rat Offspring | Diminished depolarization-evoked glutamate (B1630785) release from striatal slices. |

| Gene & Protein Expression | Neonate (P0) Rat Offspring | Altered expression and distribution of deep- (FOXP2, TBR1) and superficial-layer (SATB2) neuronal cortical markers. |

These preclinical findings highlight that beyond sedation, the CNS effects of first-generation antihistamines can involve significant and lasting changes to neuronal structure and function. Such animal models are crucial for understanding the full spectrum of pharmacodynamic effects of compounds like (R)-Chlorphenoxamine on the central nervous system.

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption and Distribution Profiling in Animal Tissues (e.g., plasma, brain tissue)

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For (R)-Chlorphenoxamine, its classification as a first-generation antihistamine implies certain physicochemical properties that govern its pharmacokinetic profile. These compounds are typically lipid-soluble, which facilitates their absorption and distribution throughout the body. msdvetmanual.com

A critical aspect of the distribution of (R)-Chlorphenoxamine is its ability to penetrate the blood-brain barrier (BBB). patsnap.compatsnap.com This characteristic distinguishes it from second-generation antihistamines and is responsible for its central nervous system effects. patsnap.comnih.gov Preclinical studies in rats have shown that first-generation antihistamines achieve significant receptor occupancy in the brain, whereas second-generation agents show much lower levels. nih.gov The distribution profile in animal models typically involves measuring drug concentrations in various tissues at different time points after administration.

Table of Expected Distribution Characteristics for (R)-Chlorphenoxamine in Preclinical Models

| Tissue | Expected Concentration | Rationale |

|---|---|---|

| Plasma | Variable; may decrease rapidly after absorption | Represents the fraction of the drug in systemic circulation available for distribution. msdvetmanual.com |

| Brain | Significant | High lipid solubility and ability to cross the blood-brain barrier lead to accumulation in CNS tissue. patsnap.compatsnap.com |

| Liver | High | As the primary site of metabolism, high concentrations are expected. msdvetmanual.com |

| Adipose Tissue | Potential for accumulation | Lipid-soluble compounds may be stored in fat depots. msdvetmanual.com |

Metabolic Pathways and Metabolite Identification in Hepatic Microsomes and Animal Models

The biotransformation of (R)-Chlorphenoxamine is a critical determinant of its duration of action and elimination. The liver is the primary organ responsible for its metabolism. patsnap.com In vitro systems, particularly hepatic microsomes from preclinical species and humans, are extensively used to identify metabolic pathways and the enzymes involved. nih.govspringernature.com These studies help predict the metabolic profile in vivo and assess potential species differences.

Studies on chlorphenoxamine have elucidated several key metabolic transformations. The metabolism is similar to other structurally related antihistamines like diphenhydramine. nih.gov Research has identified eight metabolites, with the main pathways involving Phase I reactions. nih.gov These reactions serve to introduce or expose functional groups, generally increasing the polarity of the molecule to facilitate excretion.

The primary metabolic pathways identified for chlorphenoxamine are detailed in the table below.

Table of Major Metabolic Pathways for Chlorphenoxamine

| Pathway Number | Metabolic Reaction | Description |

|---|---|---|

| 1 | N-Demethylation | The sequential removal of methyl groups from the tertiary amine. nih.gov |

| 2 | Oxidative Deamination | Removal of the amine group, followed by oxidation to form alcohol and carboxylic acid derivatives. nih.gov |

| 3 | Ether Bond Cleavage | The breaking of the ether linkage in the molecule's backbone. nih.gov |

These pathways are typically investigated in preclinical animal models (e.g., rats, dogs) to ensure their metabolic profiles are reasonably predictive of human metabolism before advancing to clinical trials. nih.gov

Excretion Routes and Clearance Mechanisms in Preclinical Species

The final stage of the pharmacokinetic profile of (R)-Chlorphenoxamine is its elimination from the body. Excretion is the process by which the parent drug and its metabolites are removed, primarily via the kidneys (in urine) and/or the liver (in bile, eliminated via feces). msdvetmanual.com The metabolic transformations described previously play a crucial role, as they typically convert the lipophilic parent drug into more water-soluble (polar) metabolites, which are more easily excreted by the kidneys. msdvetmanual.com

For chlorphenoxamine and related first-generation antihistamines, renal excretion of its metabolites is the principal route of elimination. patsnap.comnih.gov Preclinical studies in animal models confirm this pathway. For example, a study on the related compound chlorpheniramine in children showed that a significant portion of the drug is recovered in the urine as demethylated metabolites. documentsdelivered.com The rate of urinary excretion for these types of compounds can be influenced by urinary pH and flow rate. documentsdelivered.com

Summary of Excretion Profile in Preclinical Species

| Parameter | Finding | Species/Model |

|---|---|---|

| Primary Excretion Route | Renal (Urine) patsnap.comnih.gov | Human, Dog |

| Form Excreted | Primarily as metabolites nih.gov | Human |

| Urinary Recovery | The excretion rate of chlorpheniramine and its demethylated metabolites decreased as urine pH increased and urine flow rate decreased. documentsdelivered.com | Human |

Clearance is the measure of the volume of plasma from which the drug is completely removed per unit of time. It is a key parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. Preclinical studies are vital for estimating human clearance, which involves both hepatic (metabolic) and renal components.

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-Chlorphenoxamine |

| 4-chlorophenyl-methylbenzyloxy-N,N-dimethyl-ethylamine |

| Acetylcholine (B1216132) |

| Brompheniramine |

| Cetirizine |

| Chlorpheniramine |

| Chlorphenoxamine |

| Chlorphenoxamine hydrochloride |

| Demethylchlorpheniramine |

| Didemethylchlorpheniramine |

| Diphenhydramine |

| Doxylamine |

| Ebastine |

| Fexofenadine |

| Glutamate |

| Histamine |

| Loratadine |

| Mizolastine |

| Pheniramine |

Structure Activity Relationship Sar Studies of R Chlorphenoxamine

Stereochemical Determinants of Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many chiral antihistamines, including those in the same class as chlorphenoxamine (B1217886). auburn.edu The presence of a chiral center dictates a specific three-dimensional arrangement of substituents, which is critical for optimal interaction with the chiral environment of the receptor binding site. nih.gov

This pronounced stereoselectivity suggests that the (S)-enantiomer of chlorphenoxamine is likely the more active eutomer, possessing significantly higher affinity for the H₁ receptor than the (R)-enantiomer (the distomer). The difference in activity underscores the importance of the spatial orientation of the molecule for effective receptor blockade. The less active (R)-enantiomer may contribute more to off-target effects or have a different metabolic profile. nih.gov

Table 1: General Stereoselectivity in First-Generation Antihistamines

| Antihistamine Class | General Observation | Potency Ratio (S vs. R) Example |

|---|---|---|

| Propylamines (e.g., Chlorpheniramine) | Activity resides primarily in the (S)-enantiomer. | ~100-fold higher for (S)-enantiomer. nih.gov |

This table illustrates the general principle of stereoselectivity among first-generation antihistamines, which is applicable to (R)-Chlorphenoxamine.

The absolute configuration, designated as (R) or (S), unambiguously describes the three-dimensional structure of a chiral molecule. nih.gov The mechanism by which a biological receptor, like the H₁ receptor, differentiates between enantiomers is known as chiral recognition. This process is often explained by the "three-point attachment model," which posits that for a receptor to distinguish between two enantiomers, there must be at least three points of interaction between the ligand and the receptor. nih.gov

For an H₁ antagonist like chlorphenoxamine, these interactions typically involve:

An ionic bond between the protonated tertiary amine of the side chain and a conserved aspartate residue (Asp116) in the receptor. nih.gov

Hydrophobic interactions (van der Waals forces) involving the two aromatic rings of the benzhydryl moiety, which fit into specific pockets within the receptor.

A potential hydrogen bond or another steric interaction involving the ether oxygen.

The specific spatial arrangement of these three interaction points in one enantiomer allows for a more complementary and energetically favorable fit into the binding site compared to its mirror image. nih.gov The inactive or less active enantiomer, due to its different 3D structure, cannot achieve this optimal multi-point attachment simultaneously, leading to weaker binding affinity and reduced functional activity. nih.gov

Impact of the Benzhydryl Moiety on Ligand-Receptor Interactions

The benzhydryl group, consisting of two phenyl rings attached to a central carbon, is a hallmark feature of many first-generation H₁ antagonists and is essential for high-affinity binding. auburn.edufirsthope.co.in SAR studies have established that this diaryl substitution pattern is crucial for significant H₁-receptor affinity. auburn.edu

The two aromatic rings are believed to interact with hydrophobic pockets within the H₁ receptor. For optimal interaction, the two aryl rings must be able to adopt a non-coplanar conformation relative to each other. auburn.edu This non-planar arrangement allows the molecule to fit correctly into the three-dimensional space of the receptor's binding pocket. The flexibility of the benzhydryl group allows it to adopt the necessary conformation upon binding.

In chlorphenoxamine, one of the phenyl rings is substituted with a chlorine atom in the para position. Halogen substitutions like this on the phenyl ring are known to enhance lipophilicity. researchgate.net This increased lipophilicity can contribute to a longer duration of action and facilitates crossing the blood-brain barrier, which is characteristic of first-generation antihistamines and is associated with their sedative effects. researchgate.netaaaai.org

Influence of Basic Side Chain Substituents on Pharmacological Profile

The basic side chain of chlorphenoxamine is an N,N-dimethylethanolamine moiety. This component is critical for the molecule's pharmacological activity. SAR studies of H₁ antagonists consistently show that a terminal tertiary amine is required for maximum activity. ramauniversity.ac.in

The key functions of this side chain are:

Receptor Anchoring: At physiological pH, the tertiary amine is protonated, carrying a positive charge. This cationic head forms a crucial ionic bond with the negatively charged carboxylate group of a highly conserved aspartate residue in the third transmembrane domain of the H₁ receptor. nih.gov This salt bridge is a primary anchoring point for the ligand in the receptor binding site.

Proper Spacing: The ethylene (B1197577) chain—(CH₂)₂—acts as a spacer, ensuring the correct distance between the benzhydryl group and the terminal nitrogen atom. This spacing, typically in the range of 5-6 Ångstroms, is optimal for allowing the diaryl moiety and the cationic amine to simultaneously bind to their respective interaction sites within the receptor. ramauniversity.ac.in

Modifications to this side chain can drastically alter the pharmacological profile. For example, changing the length of the alkyl chain or reducing the basicity of the terminal nitrogen generally leads to a significant decrease in antihistaminic activity. ramauniversity.ac.in The N,N-dimethyl substitution on the nitrogen is a common feature that confers potent activity. ramauniversity.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for chlorphenoxamine analogs were found in the search results, 3D-QSAR studies on other series of H₁-antihistamines, such as 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalenes, have been developed. researchgate.net These models provide insight into the structural requirements for potent H₁ antagonism.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. mdpi.com They generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. researchgate.netmdpi.com

For H₁ antagonists, these models typically highlight the importance of:

Steric Fields: Indicating where bulky groups are favored or disfavored. For instance, bulky substituents on the aromatic rings might be beneficial if they can occupy an additional hydrophobic pocket, but detrimental if they cause a steric clash.

Electrostatic Fields: Showing regions where positive or negative charges enhance activity. The area around the basic amine consistently shows a preference for positive potential, confirming the importance of the cationic charge for the ionic interaction.

Hydrophobic Fields: Highlighting areas where lipophilic character is important for binding, corresponding to the hydrophobic pockets that accommodate the aryl rings. mdpi.com

A QSAR model for (R)-chlorphenoxamine analogs would likely confirm the significance of the spatial arrangement of the benzhydryl group and the positive charge on the terminal amine, providing a quantitative framework for designing novel derivatives with potentially improved potency or selectivity.

Pharmacophore Elucidation for Target Binding Sites

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore models for H₁ receptor antagonists have been well-established through computational studies. researchgate.netijmo.org

The key features of the H₁ antagonist pharmacophore generally consist of: nih.govresearchgate.netijmo.org

Two Hydrophobic/Aromatic Features (Hyp/Aro): These correspond to the two phenyl rings of the benzhydryl moiety. They interact with hydrophobic regions of the receptor binding site.

A Positive Ionizable (PI) Feature: This represents the tertiary amine of the side chain, which is protonated at physiological pH. It forms the critical ionic interaction with the aspartate residue in the receptor.

A Hydrogen Bond Acceptor (HBA) Feature: Often, the ether oxygen or the nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point to stabilize the ligand-receptor complex. ijmo.org

Table 2: Common Pharmacophore Features for H₁ Receptor Antagonists

| Pharmacophore Feature | Corresponding Structural Moiety in Chlorphenoxamine | Type of Interaction |

|---|---|---|

| Aromatic/Hydrophobic 1 | Phenyl ring | Hydrophobic (van der Waals) |

| Aromatic/Hydrophobic 2 | Chloro-phenyl ring | Hydrophobic (van der Waals) |

| Positive Ionizable | N,N-dimethylamino group | Ionic Bond |

This table summarizes the essential pharmacophoric features required for H₁ receptor antagonism and their corresponding parts in the chlorphenoxamine molecule.

These features are arranged in a specific three-dimensional geometry. The distances between these features are crucial for proper binding. For instance, the distance between the positive ionizable feature and the aromatic rings is defined by the ethylene spacer. ijmo.org Any molecule that can present these chemical features in the correct spatial orientation is likely to exhibit H₁ antagonist activity.

Investigation of Alternative Preclinical Pharmacological Activities and Repurposing Potential

Antiviral Properties in Preclinical Models

(R)-Chlorphenoxamine has demonstrated notable antiviral effects against several virulent pathogens in laboratory settings, highlighting its potential as a repurposable antiviral therapeutic.

In vitro studies have identified Chlorphenoxamine (B1217886) as an inhibitor of multiple lethal viruses, including coronaviruses. medchemexpress.com Research indicates its efficacy against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), suggesting a potential role for this compound in addressing threats posed by this viral family. medchemexpress.com

The compound has shown significant anti-filovirus activity in preclinical models. medchemexpress.com Specific inhibitory concentrations have been determined for two of the most dangerous filoviruses. In vitro assays demonstrated that Chlorphenoxamine inhibits the Ebola virus (EBOV) with a half-maximal inhibitory concentration (IC50) of 1.1 μM. medchemexpress.com Furthermore, it was found to be effective against the Marburg virus (MARV) with an IC50 of 6.2 μM. medchemexpress.com

Table 1: In Vitro Antiviral Efficacy of Chlorphenoxamine

| Virus | Virus Family | Assay Type | Efficacy Metric | Value |

|---|---|---|---|---|

| Ebola Virus (EBOV) | Filoviridae | In Vitro | IC50 | 1.1 μM medchemexpress.com |

| Marburg Virus (MARV) | Filoviridae | In Vitro | IC50 | 6.2 μM medchemexpress.com |

| SARS-CoV | Coronaviridae | In Vitro | Inhibition | Reported medchemexpress.com |

| MERS-CoV | Coronaviridae | In Vitro | Inhibition | Reported medchemexpress.com |

While the precise antiviral mechanisms of Chlorphenoxamine are not fully elucidated, research on structurally related first-generation antihistamines provides insight into plausible modes of action. One proposed mechanism is the interference with viral entry into host cells. Studies on similar antihistamines suggest that these compounds may block the endocytosis process, a critical step in the lifecycle of many viruses.

Another potential mechanism relates to the modulation of viral components essential for replication. For instance, molecular docking studies performed on the related compound chlorpheniramine (B86927) have suggested possible interactions with key viral proteins, including the main protease and RNA polymerase. Such interactions could disrupt the viral replication machinery. Interference with the viral spike protein, which mediates attachment to host cell receptors, has also been proposed as a potential antiviral strategy for this class of molecules.

Antiparasitic Activity in Preclinical Models

The repurposing potential of (R)-Chlorphenoxamine has also been extended to the field of parasitology, with preliminary data suggesting it may possess activity against malaria. medchemexpress.com

While Chlorphenoxamine has been identified as a potential inhibitor of the parasite responsible for malaria, detailed in vitro and in vivo preclinical studies quantifying this activity are not extensively available in the reviewed scientific literature. medchemexpress.com Comprehensive screening studies of other H1-antihistamines against parasitic pathogens such as Plasmodium falciparum (malaria) and Schistosoma mansoni have been conducted, but these studies did not specifically report data for Chlorphenoxamine. uwc.ac.zauwc.ac.zanih.govnih.gov

The mechanism of action for the potential antiparasitic effects of Chlorphenoxamine remains an area for future investigation. General mechanisms for antiparasitic drugs include the disruption of neuromuscular function, inhibition of energy metabolism, or damage to the parasite's cellular membranes. However, specific studies linking these mechanisms to Chlorphenoxamine have not been identified in the current body of literature.

Despite a comprehensive search, no specific preclinical pharmacological data or network pharmacology studies focusing solely on the chemical compound “Chlorphenoxamine, (R)-” could be retrieved. The available research primarily discusses Chlorphenoxamine as a racemic mixture and does not differentiate the pharmacological activities of its individual enantiomers.

Therefore, it is not possible to provide an article on the "" of (R)-Chlorphenoxamine based on the current scientific literature. Information regarding "Other Emerging Pharmacological Activities in Preclinical Systems" and "Network Pharmacology Approaches for Polypharmacological Discovery" for this specific enantiomer is not available.

Advanced Research Methodologies and Analytical Approaches for R Chlorphenoxamine

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis in Research

Spectroscopic and chromatographic methods are indispensable tools in the chemical and pharmaceutical analysis of (R)-Chlorphenoxamine. They provide the empirical data necessary for quality control, metabolic studies, and structural verification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (R)-Chlorphenoxamine and studying its degradation profile. humanjournals.com When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and spectral analysis of the compound, its impurities, and any degradation products. nih.gov

A reversed-phase HPLC (RP-HPLC) method is often employed for the analysis of chlorphenoxamine (B1217886). researchgate.netnih.gov This approach can effectively separate the parent drug from related substances, such as its primary oxidative degradation product, Chlorphenoxamine N-Oxide. researchgate.netnih.gov Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, and heat, are essential for establishing the stability-indicating nature of the analytical method. humanjournals.com

For instance, a study developed an RP-HPLC-DAD system to analyze chlorphenoxamine hydrochloride. researchgate.netnih.gov The separation was achieved on a C18 column using a gradient mobile phase composed of a phosphate (B84403) buffer and methanol, with detection at 222 nm. researchgate.netnih.gov This method demonstrated the capacity to resolve chlorphenoxamine from its N-oxide impurity, which can be intentionally prepared by refluxing the drug with hydrogen peroxide. researchgate.netnih.gov The ability to separate these compounds is critical for ensuring the quality and stability of the active pharmaceutical ingredient. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 X-select Waters® | researchgate.net |

| Mobile Phase | 20.0 mM potassium dihydrogen phosphate (pH 3 with o-phosphoric acid) and methanol | researchgate.net |

| Elution | Gradient | researchgate.net |

| Flow Rate | 1.3 mL/min | researchgate.net |

| Detection Wavelength | 222 nm | researchgate.net |

| Analyte Retention Time (CPX) | ~2.9 min | researchgate.net |

| Degradant Retention Time (CPX N-Oxide) | ~4.1 min | researchgate.net |

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for identifying and quantifying metabolites of (R)-Chlorphenoxamine. nih.govijpras.com This is a critical step in understanding the drug's metabolic fate within a biological system. researchgate.net The high resolution and sensitivity of modern MS instruments enable the detection and structural elucidation of metabolites even at low concentrations in complex biological matrices like urine. ijpras.comresearchgate.net

Studies on the urinary metabolism of chlorphenoxamine have successfully utilized GC-MS to identify several metabolites. nih.gov The main metabolic pathways identified include N-demethylation, oxidative deamination, cleavage of the ether bond, and hydroxylation of the phenyl rings. nih.gov

Another study identified ten different compounds in human urine after administration of chlorphenoxamine, including the unchanged drug, its N-oxide, and N-demethylated forms. nih.gov Further metabolites arose from ether cleavage and subsequent hydroxylation and methoxylation of the aromatic rings. nih.gov The structural identification of these metabolites relies on the interpretation of their mass spectra and fragmentation patterns. researchgate.netresearchgate.net

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| N-demethyl-chlorphenoxamine | N-Demethylation | nih.govnih.gov |

| Chlorphenoxamine-N-oxide | N-Oxidation | nih.gov |

| 1-(4-chlorophenyl)-1-phenylethanol | Ether Bond Cleavage | nih.govnih.gov |

| 1-(4-chlorophenyl)-1-(4'-hydroxyphenyl)-ethanol | Ether Bond Cleavage, Ring Hydroxylation | nih.gov |

| 1-(4-chlorophenyl)-1-(4'-hydroxy-3'-methoxyphenyl)-ethanol | Ether Bond Cleavage, Ring Hydroxylation, Methoxyation | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including novel analogs of (R)-Chlorphenoxamine. mmu.ac.ukcore.ac.uk While MS provides information about molecular weight and fragmentation, NMR reveals the precise connectivity of atoms and the three-dimensional structure of a molecule. mmu.ac.uk

A standard set of NMR experiments for structural analysis includes 1D proton (¹H) and carbon-13 (¹³C) NMR, along with 2D experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). hyphadiscovery.com

¹H NMR provides information about the chemical environment and number of different types of protons.

¹³C NMR provides information on the carbon framework of the molecule.

COSY establishes correlations between protons that are coupled to each other, typically through two or three bonds. hyphadiscovery.com

HSQC correlates protons directly to the carbons they are attached to. hyphadiscovery.com

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, especially in identifying connections to quaternary carbons. core.ac.ukhyphadiscovery.com

For a newly synthesized analog of (R)-Chlorphenoxamine, these NMR techniques would be used to confirm that the intended chemical modifications were successful and to fully assign all proton and carbon signals, verifying the final structure. researchgate.netsemanticscholar.org

Computational Chemistry and In Silico Modeling

Computational methods are increasingly used to accelerate drug discovery by predicting molecular interactions and identifying new chemical entities before they are synthesized.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as the histamine (B1213489) H1 receptor for (R)-Chlorphenoxamine. mdpi.comrasayanjournal.co.in It employs a scoring function to estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. nih.govajchem-a.com MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comrasayanjournal.co.in For example, in designing new analogs of (R)-Chlorphenoxamine, docking and MD simulations could predict how modifications to the molecule's structure would affect its binding to the target receptor, guiding the design of more potent compounds. nih.gov

| Computational Step | Purpose | Key Output | Reference |

|---|---|---|---|

| Homology Modeling | Generate a 3D structure of the target protein if no crystal structure is available. | Predicted 3D protein model. | nih.gov |

| Molecular Docking | Predict the binding pose and affinity of a ligand within the receptor's active site. | Binding energy score, predicted binding pose. | mdpi.comrasayanjournal.co.in |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-receptor complex over time. | RMSD/RMSF plots, analysis of intermolecular interactions. | nih.govajchem-a.com |

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based or structure-based.

One powerful technique is pharmacophore-based virtual screening. nih.gov A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific target. This model can be generated from the known structure of a ligand-receptor complex or from a set of known active molecules. frontiersin.org The pharmacophore model is then used as a 3D query to filter large compound databases, rapidly identifying molecules that possess the required features in the correct spatial arrangement. frontiersin.orgresearchgate.net This method is highly effective for discovering compounds with novel chemical scaffolds that could serve as starting points for the development of new (R)-Chlorphenoxamine analogs. nih.govsemanticscholar.org

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations are powerful computational tools used to model the behavior of molecules at the electronic level, providing a foundational understanding of a molecule's structure, stability, and reactivity. rsc.orgaps.org For (R)-Chlorphenoxamine, these methods can elucidate the preferred three-dimensional shapes (conformations) and the distribution of electrons, which are critical determinants of its interaction with biological targets like the histamine H1 receptor.

Conformational analysis of flexible molecules like (R)-Chlorphenoxamine is crucial for understanding its pharmacodynamics. nih.govnih.gov Methods such as Density Functional Theory (DFT) are employed to calculate the potential energy of the molecule as its rotatable bonds are systematically turned. researchgate.net This process generates a potential energy surface, identifying low-energy, stable conformers that are more likely to exist under physiological conditions. The results of such an analysis can reveal the spatial arrangement of key functional groups—such as the aromatic rings and the tertiary amine—that is optimal for receptor binding.

Electronic properties derived from quantum calculations offer further mechanistic insights. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO-LUMO energy gap can indicate the molecule's stability and its susceptibility to chemical reactions. Furthermore, the calculation of the molecular electrostatic potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic attractions, that govern the binding of (R)-Chlorphenoxamine to its receptor targets.

Table 1: Hypothetical Quantum Chemical Calculation Data for (R)-Chlorphenoxamine

| Parameter | Calculated Value | Significance |

|---|---|---|

| Conformational Energy (Conformer A) | 0.00 kcal/mol (Global Minimum) | The most stable, lowest-energy conformation of the molecule. |

| Conformational Energy (Conformer B) | +2.5 kcal/mol | A higher-energy, less stable conformation. |

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Chemical Biology Probes for Target Identification and Validation

To map the complete interaction profile of (R)-Chlorphenoxamine within a biological system, chemical biology probes are indispensable tools. These probes are specially designed derivatives of the parent molecule that allow for the detection and identification of its binding partners. olemiss.edu

The design of an affinity-based probe for (R)-Chlorphenoxamine requires the strategic modification of its structure to include two key elements: a reporter tag and a chemical linker, without significantly compromising its affinity for its biological targets. mdpi.comljmu.ac.uknih.gov

The Ligand: The core of the probe is the (R)-Chlorphenoxamine molecule itself, which provides the binding specificity.

The Linker: A chemical spacer is attached to a position on the (R)-Chlorphenoxamine molecule that is not critical for its primary biological activity. For a histamine H1 receptor antagonist, this might be a position on one of the phenyl rings, away from the ether linkage and the tertiary amine which are often crucial for receptor interaction. mdpi.com The linker's length and composition are optimized to allow the reporter tag to be accessible for detection without sterically hindering the ligand's binding.

The Reporter Tag: The end of the linker is functionalized with a reporter tag. A common choice is biotin, due to its extremely high affinity for streptavidin, which can be used for enrichment (pull-down) experiments. nih.gov Alternatively, a fluorescent dye could be used for visualization in cellular imaging, or a "clickable" chemical handle like an alkyne or azide (B81097) could be incorporated for bioorthogonal ligation reactions. mdpi.com

The synthesis of such a probe is a multi-step process involving organic chemistry techniques to build the linker and attach it and the reporter tag to the (R)-Chlorphenoxamine scaffold. mdpi.comnih.gov

Once synthesized, the affinity-based probe can be used in chemical proteomic experiments to identify the direct and indirect binding partners of (R)-Chlorphenoxamine. nih.gov In a typical workflow, the probe is incubated with a complex biological sample, such as a cell lysate or tissue homogenate. The probe, along with any proteins it has bound to, is then captured or "pulled down" from the mixture. For a biotinylated probe, this is achieved using beads coated with streptavidin.

After washing away non-specifically bound proteins, the captured proteins are identified using high-resolution mass spectrometry. nih.gov This approach can confirm expected targets, such as the histamine H1 receptor, and uncover novel "off-target" interactions that may contribute to the drug's therapeutic effects or side-effect profile. nih.gov Interactomic studies can further map the network of protein-protein interactions associated with the identified targets, providing a systems-level view of the drug's mechanism of action.

Omics Approaches in Mechanistic Preclinical Studies

"Omics" technologies, such as transcriptomics and proteomics, allow for the global, high-throughput measurement of genes and proteins within a cell or tissue. These approaches are invaluable in preclinical studies for building a comprehensive picture of the cellular response to drug exposure and for generating new hypotheses about a drug's mechanism of action. scispace.com

In a typical preclinical study, a relevant model system (e.g., cultured human cells or a laboratory animal model) is exposed to (R)-Chlorphenoxamine. Samples are collected at various time points and subjected to transcriptomic and proteomic analysis.

Transcriptomic Analysis: Using techniques like RNA-sequencing (RNA-Seq), researchers can quantify the expression levels of thousands of genes simultaneously. nih.govnih.gov Comparing the gene expression profiles of treated versus untreated samples reveals which genes are up- or down-regulated in response to the drug. This can point to the activation or inhibition of specific signaling pathways. For a first-generation antihistamine like (R)-Chlorphenoxamine, which crosses the blood-brain barrier, transcriptomic analysis of brain tissue could reveal changes in genes related to neurotransmission, inflammation, and circadian rhythms, helping to explain its sedative and anticholinergic effects. smpdb.canih.govaaaai.org